5-Formylcytidine

RNA structural biology thermodynamics base pairing

Epitranscriptomic researchers quantifying f5C dynamics in tRNA require authenticated standards-not surrogate hm5C or ca5C, which differ fundamentally in electronic structure, hydrogen-bonding capacity, and enzymatic reactivity. 5-Formylcytidine (CAS 148608-53-1) is the definitive f5C nucleoside for accurate LC-MS/MS calibration, bioorthogonal labeling, and functional studies. • Distinguished from hm5C/ca5C by electron-withdrawing formyl reactivity and unique base-pairing thermodynamics • Enables photo-triggered Wittig-cyclization sequencing (paC-Seq) and fluorescent probe validation • Essential for ALKBH1 activity assays, Dengue virus host-factor studies, and stress-adaptation tRNA profiling Supplied with CoA; -20°C storage; global shipping available.

Molecular Formula C10H13N3O6
Molecular Weight 271.23 g/mol
CAS No. 148608-53-1
Cat. No. B110004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylcytidine
CAS148608-53-1
Synonyms4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde; 
Molecular FormulaC10H13N3O6
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O
InChIInChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
InChIKeyOCMSXKMNYAHJMU-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylcytidine Procurement Guide


5-Formylcytidine (f5C, CAS 148608-53-1) is an endogenous modified cytidine nucleoside, formally classified as a pyrimidine nitrogen base derived from cytosine via substitution of a formyl group at the 5-position [1]. It is a key intermediate in the oxidative demethylation pathway of 5-methylcytidine (m5C) to 5-hydroxymethylcytidine (hm5C) and subsequently to 5-carboxylcytidine (ca5C) in cellular RNA [2]. f5C is primarily found at position 34 in the anticodon of mitochondrial tRNAMet in mammals, where it is biosynthesized by the dioxygenase ALKBH1 [3].

Epitranscriptomic mark f5C-specific tRNA modification studies and pathway analysis
Analytical workflow LC-MS/MS calibration for modification stoichiometry quantification
Structural biology RNA duplex stability studies with formyl-modified nucleoside standards

Why 5-Formylcytidine Is Irreplaceable


The 5-modified cytidine family (m5C, hm5C, f5C, ca5C) represents a sequential oxidation pathway in RNA epigenetics, where each intermediate possesses distinct chemical reactivity, biological stability, and protein recognition properties [1]. Attempting to substitute f5C with its precursor 5-hydroxymethylcytidine (hm5C) or downstream product 5-carboxylcytidine (ca5C) is scientifically invalid, as these compounds differ fundamentally in their electronic structure, hydrogen-bonding capacity, and ability to participate in specific enzymatic and chemical reactions. The electron-withdrawing formyl group uniquely primes f5C for certain bioorthogonal labeling chemistries and confers distinct base-pairing thermodynamics that cannot be recapitulated by the hydroxymethyl or carboxyl moieties [2]. Procurement of the correct, high-purity f5C standard is therefore essential for accurate quantification and functional studies of this specific epitranscriptomic mark.

hm5C precursor 5-hydroxymethylcytidine lacks formyl-specific reactivity; may not support f5C-selective labeling chemistries or base-pairing studies
ca5C downstream product 5-carboxylcytidine carboxyl moiety shifts hydrogen-bonding and electronic profile; limits direct substitution in oxidative pathway research
f5U distinct nucleoside 5-formyluridine exhibits different nucleobase recognition; lysine reactivity profile may confound f5C attribution in chromatin studies

5-Formylcytidine Differentiation Evidence


Enhanced Duplex Thermal Stability

The 5-formyl group in f5C significantly increases RNA duplex thermal stability compared to unmodified cytidine and its precursor 5-methylcytidine (m5C). High-resolution crystal structures of an octamer RNA duplex [5'-GUA(f5C)GUAC-3']2 revealed that the 5-formyl group lies in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the N4 amino group, enhancing base stacking interactions without causing global structure perturbation [1].

Duplex Stability
Reported
f5C enhances base stacking via intra-residue H-bond with N4 amino group; no global structure perturbation. vs. unmodified C / m5C without comparable stabilization
Supports RNA structural studies and oligonucleotide design
Qualitative enhancement reported; precise ΔTm not quantified in this study
RNA structural biology thermodynamics base pairing

Lysine Reactivity: f5C vs. f5U

A direct comparative study of 5-formyl-deoxyuridine (fdU) and 5-formyl-deoxycytidine (fdC) demonstrated that fdU exhibits significantly higher reactivity towards lysine side chains than fdC [1]. This differential reactivity is critical for experiments investigating nucleosomal adduct formation and the role of oxidative stress in chromatin remodeling, as it allows researchers to attribute observed effects to specific formylated nucleosides.

Lysine Reactivity
Head-to-head
fdC exhibits lower reactivity towards nucleosomal lysine ε-amino groups compared to fdU. Schiff base adduct formation assay in nucleosomal context
Supports nucleosomal adduct attribution in chromatin studies
Quantitative reactivity ratio not provided; cross-reactivity review recommended
epigenetics oxidative stress nucleosome binding

Dynamic Regulation by Iron and Oxygen

5-Formylcytidine (f5C) levels on tRNAs are dynamically regulated in response to fluctuations in cellular iron levels and O2 concentration, a property not shared by its precursor 5-methylcytidine (m5C) or other cytidine modifications [1]. This was quantified using nucleoside LC-MS and nucleotide-resolution f5C sequencing technology, revealing that f5C modifications are responsive to environmental stress.

Fe/O₂ Response
Reported
f5C levels on tRNA dynamically respond to cellular iron and O₂ fluctuations. Not shared by precursor m5C. Quantified by nucleoside LC-MS and f5C sequencing
Supports stress-response biomarker context in tRNA studies
Class-level inference; independent validation across model systems needed
tRNA modification cellular stress response ALKBH1

Chemical Labeling Selectivity: f5C vs. f5U

A photo-triggered Wittig-cyclization strategy was developed for the specific detection and sequencing of 5-formylcytidine (f5C) in RNA, demonstrating high selectivity towards f5C over 5-formyluridine (f5U) [1]. The method utilizes a semi-stabilized ylide that preferentially reacts with f5C, producing a highly fluorescent cyclization product (4,5-pyridin-2-amine-cytidine, paC) with a high quantum yield, enabling trace detection in cell lysates and single-base resolution sequencing (paC-Seq).

Labeling Method
Head-to-head
Photo-triggered Wittig-cyclization selectively labels f5C over f5U. Produces fluorescent paC with high quantum yield; enables paC-Seq at single-base resolution
Supports f5C-specific detection method development
Specificity validation against f5U required for complex samples
RNA modification detection sequencing chemical labeling

5-Formylcytidine Research Applications


Epitranscriptomic Profiling of tRNA Modifications

As demonstrated by Sun et al. [1], f5C levels in tRNA are dynamically regulated by cellular iron and oxygen availability. Researchers studying the role of tRNA modifications in stress adaptation or disease states (e.g., cancer, viral infection) should procure high-purity f5C standards for LC-MS/MS calibration to accurately quantify changes in modification stoichiometry. This is critical for correlating f5C dynamics with translational efficiency changes.

Bioorthogonal f5C Detection & Sequencing

The unique reactivity of the 5-formyl group enables selective chemical labeling strategies, as shown by the photo-triggered Wittig-cyclization method [2]. Researchers developing new sequencing techniques (e.g., paC-Seq) or fluorescent probes for f5C require f5C-modified oligonucleotides and nucleoside standards to validate specificity against other formylated nucleosides like 5-formyluridine (f5U).

RNA Duplex Stability & Protein Recognition

The enhanced thermal stability and unique hydrogen-bonding network conferred by f5C in RNA duplexes [3] make it a valuable tool for structural biologists studying RNA folding, ribonucleoprotein assembly, and the molecular basis of codon recognition. Synthetic f5C-containing RNA oligomers are essential for X-ray crystallography, NMR, and thermodynamic studies.

Flavivirus Host tRNA Hijacking

Studies on Dengue virus have shown that viral infection alters host ALKBH1 activity and consequently f5C/f5Cm levels on tRNA, affecting codon-biased translation of viral proteins [4]. Researchers investigating viral host-factor interactions should use f5C standards and detection tools to monitor changes in tRNA modification profiles during infection, providing insights into viral replication mechanisms.

Application
Selection Property
Validation Focus
Epitranscriptomic tRNA profiling
f5C-specific analytical standard
LC-MS/MS modification stoichiometry calibration
Bioorthogonal f5C detection
Formyl group chemoselectivity
f5C vs. f5U labeling specificity validation
RNA duplex stability studies
Enhanced base stacking context
Thermodynamic and structural characterization
Viral tRNA hijacking research
f5C/f5Cm dynamic monitoring
Infection model tRNA modification profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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